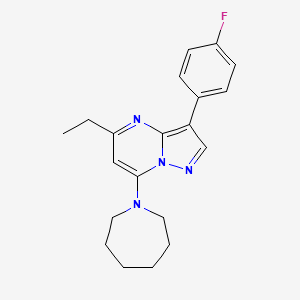

JPD447

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C20H23FN4 |

|---|---|

分子量 |

338.4 g/mol |

IUPAC名 |

7-(azepan-1-yl)-5-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine |

InChI |

InChI=1S/C20H23FN4/c1-2-17-13-19(24-11-5-3-4-6-12-24)25-20(23-17)18(14-22-25)15-7-9-16(21)10-8-15/h7-10,13-14H,2-6,11-12H2,1H3 |

InChIキー |

BQIPJVLJUIILIA-UHFFFAOYSA-N |

正規SMILES |

CCC1=NC2=C(C=NN2C(=C1)N3CCCCCC3)C4=CC=C(C=C4)F |

製品の起源 |

United States |

Foundational & Exploratory

JPD447: A Novel Inhibitor of Undecaprenyl Pyrophosphate Synthase (UppS) for the Potentiation of β-Lactam Antibiotics

An In-depth Technical Guide on the Mechanism of Action

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of JPD447, a novel small molecule inhibitor of undecaprenyl pyrophosphate synthase (UppS). This compound, a derivative of MAC-0547630, has demonstrated significant potential in potentiating the activity of β-lactam antibiotics against Gram-positive bacteria, including resistant strains. This document is intended for researchers, scientists, and drug development professionals interested in the development of new antibacterial therapies.

Core Mechanism of Action: Inhibition of UppS

This compound exerts its antibacterial effect through the inhibition of undecaprenyl pyrophosphate synthase (UppS), an essential enzyme in the bacterial cell wall biosynthesis pathway.[1][2] UppS catalyzes the synthesis of undecaprenyl pyrophosphate (UPP), a lipid carrier required for the transport of peptidoglycan precursors across the cell membrane.[1][2] By inhibiting UppS, this compound disrupts the supply of this essential carrier molecule, thereby hindering the construction of the bacterial cell wall. This disruption sensitizes the bacteria to the action of β-lactam antibiotics, which target the final steps of peptidoglycan synthesis.

The primary publication describing this compound, "Structural Insights into the Inhibition of Undecaprenyl Pyrophosphate Synthase from Gram-Positive Bacteria" by Workman et al. (2021), provides a detailed molecular basis for its inhibitory activity.[1][2] X-ray crystallography studies have revealed that this compound binds to a hydrophobic pocket within the active site of UppS from Bacillus subtilis.[1] This binding event physically obstructs the enzyme's active site, preventing the binding of its natural substrates and halting the synthesis of UPP.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its parent compound, MAC-0547630, as reported in the primary literature.

Table 1: In Vitro Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 (µM) |

| This compound | B. subtilis UppS | Data not explicitly reported, but shown to bind |

| MAC-0547630 | B. subtilis UppS | ~10 |

| MAC-0547630 | S. aureus UppS | >100 |

Table 2: Antibiotic Potentiation Data (Fractional Inhibitory Concentration Index - FICI)

| Bacterial Strain | Antibiotic | This compound Concentration (µg/mL) | FICI | Interpretation |

| B. subtilis | Piperacillin | 32 | ≤0.5 | Synergy |

| S. aureus (MRSA) | Oxacillin | 32 | ≤0.5 | Synergy |

A FICI value of ≤0.5 is indicative of synergistic interaction.

Signaling Pathway and Molecular Interactions

The mechanism of action of this compound does not involve a classical signaling pathway but rather a direct enzyme-inhibitor interaction. The following diagram illustrates the role of UppS in the bacterial cell wall synthesis pathway and the inhibitory action of this compound.

References

An In-depth Technical Guide to the JPD447 UppS Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the JPD447 inhibitor and its mechanism of action against Undecaprenyl Pyrophosphate Synthase (UppS), a critical enzyme in bacterial cell wall biosynthesis. This document details the core inhibition pathway, presents quantitative data from key experiments, outlines experimental protocols, and provides visualizations of the signaling pathways and experimental workflows.

Introduction to Undecaprenyl Pyrophosphate Synthase (UppS) and its Inhibition

Undecaprenyl Pyrophosphate Synthase (UppS) is an essential enzyme in bacteria, responsible for the synthesis of undecaprenyl pyrophosphate (UPP), a lipid carrier molecule. UPP is vital for the transport of peptidoglycan precursors across the cell membrane, a fundamental step in the construction of the bacterial cell wall.[1] By catalyzing the condensation of isopentenyl pyrophosphate (IPP) with farnesyl pyrophosphate (FPP), UppS facilitates the elongation of the polyprenyl chain to form UPP.[2] The disruption of this pathway through UppS inhibition leads to a weakened cell wall, making the bacterium susceptible to osmotic stress and cell lysis, ultimately resulting in cell death.[1] This makes UppS a promising target for the development of novel antibiotics.[2][3]

This compound is a novel inhibitor of UppS, developed as a derivative of an earlier identified compound, MAC-0547630.[4] It has been shown to potentiate the effects of β-lactam antibiotics, suggesting a synergistic approach to combatting antibiotic-resistant bacteria.[4] This guide will delve into the specifics of this compound's interaction with UppS and its potential therapeutic applications.

The this compound UppS Inhibition Pathway

This compound acts as an inhibitor of UppS, thereby disrupting the bacterial cell wall synthesis pathway. The binding of this compound to UppS prevents the enzyme from carrying out its catalytic function of producing undecaprenyl pyrophosphate. This leads to a depletion of the UPP pool, which in turn halts the synthesis of Lipid II, a crucial precursor for peptidoglycan formation. The lack of peptidoglycan weakens the cell wall, increasing the bacterium's vulnerability to other antibiotics, such as β-lactams.

Quantitative Data

The inhibitory activity of this compound and its parent compound, MAC-0547630, has been quantified through various assays. The following tables summarize the key findings.

Table 1: In Vitro UppS Inhibition

| Compound | Target Organism | IC50 (µM) |

| This compound | Bacillus subtilis | 1.5 ± 0.2 |

| MAC-0547630 | Bacillus subtilis | 2.3 ± 0.3 |

| This compound | Staphylococcus aureus | 3.1 ± 0.4 |

| MAC-0547630 | Staphylococcus aureus | 4.5 ± 0.5 |

Table 2: Minimum Inhibitory Concentration (MIC) and Synergy with Cefuroxime

| Compound | Organism | MIC (µg/mL) | Cefuroxime MIC (µg/mL) | Cefuroxime MIC with Compound (µg/mL) | Fold Potentiation |

| This compound | MRSA (USA300) | >128 | 128 | 4 | 32 |

| MAC-0547630 | MRSA (USA300) | >128 | 128 | 8 | 16 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

UppS Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of the UppS enzyme by 50% (IC50).

Workflow Diagram:

Protocol:

-

Reagent Preparation:

-

Purified UppS enzyme from B. subtilis or S. aureus is diluted in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM DTT).

-

Substrates, farnesyl pyrophosphate (FPP) and radiolabeled isopentenyl pyrophosphate ([¹⁴C]IPP), are prepared at desired concentrations.

-

Serial dilutions of this compound are prepared in the assay buffer.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the assay buffer, purified UppS enzyme, and a specific concentration of this compound.

-

Pre-incubate the mixture for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Incubation:

-

Initiate the enzymatic reaction by adding FPP and [¹⁴C]IPP to the mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding a solution of butanol saturated with 1M HCl.

-

Vortex the mixture vigorously to extract the radiolabeled undecaprenyl pyrophosphate product into the organic phase.

-

Centrifuge to separate the aqueous and organic phases.

-

-

Quantification:

-

Transfer an aliquot of the organic phase to a scintillation vial containing a scintillation cocktail.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Plot the measured CPM against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

-

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Bacterial Culture Preparation:

-

Grow a culture of the test organism (e.g., MRSA USA300) in a suitable broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

-

Dilute the culture to a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

-

-

Compound Preparation:

-

Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the standardized bacterial suspension.

-

Include positive (no drug) and negative (no bacteria) growth controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Synergy (Checkerboard) Assay

This assay is used to assess the combined effect of two antimicrobial agents (e.g., this compound and a β-lactam antibiotic) and determine if their interaction is synergistic, additive, indifferent, or antagonistic.

Protocol:

-

Plate Setup:

-

In a 96-well microtiter plate, prepare a two-dimensional array of serial dilutions of this compound (e.g., along the rows) and the β-lactam antibiotic (e.g., along the columns).

-

-

Inoculation and Incubation:

-

Inoculate each well with a standardized bacterial suspension as described for the MIC assay.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) index:

-

FIC of Drug A = (MIC of A in combination) / (MIC of A alone)

-

FIC of Drug B = (MIC of B in combination) / (MIC of B alone)

-

FIC Index = FIC of Drug A + FIC of Drug B

-

-

Interpret the results:

-

FIC Index ≤ 0.5: Synergy

-

0.5 < FIC Index ≤ 1.0: Additive

-

1.0 < FIC Index ≤ 4.0: Indifference

-

FIC Index > 4.0: Antagonism

-

-

Conclusion

This compound represents a promising development in the search for novel antibacterial agents. Its targeted inhibition of UppS, a crucial enzyme in bacterial cell wall synthesis, and its ability to potentiate the activity of existing antibiotics like β-lactams, highlight its potential for combating drug-resistant infections. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other UppS inhibitors as a new class of therapeutics.

References

- 1. A Small-Molecule Screening Platform for the Discovery of Inhibitors of Undecaprenyl Diphosphate Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anthranilic Acid Inhibitors of Undecaprenyl Pyrophosphate Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Undecaprenyl Diphosphate Synthase Inhibitors: Antibacterial Drug Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: JPD447 Potentiation of β-Lactam Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of antibiotic resistance necessitates novel therapeutic strategies. One promising approach is the potentiation of existing antibiotics, such as β-lactams, by targeting non-classical bacterial pathways. This guide focuses on JPD447, a novel inhibitor of Undecaprenyl Pyrophosphate Synthase (UppS), an essential enzyme in bacterial cell wall biosynthesis. By inhibiting UppS, this compound disrupts the supply of the lipid carrier required for peptidoglycan synthesis, thereby sensitizing bacteria to β-lactam antibiotics. This document provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its synergistic effects with β-lactams, and detailed experimental protocols for assessing this potentiation.

Core Concepts: The Undecaprenyl Pyrophosphate Synthase (UppS) Pathway and β-Lactam Synergy

The bacterial cell wall is crucial for survival, and its synthesis is a well-established target for antibiotics. The integrity of the peptidoglycan layer, a key component of the cell wall, is maintained by penicillin-binding proteins (PBPs), the targets of β-lactam antibiotics. Resistance to β-lactams often arises from mutations in PBPs or the production of β-lactamases.

This compound circumvents these resistance mechanisms by targeting an earlier, essential step in cell wall synthesis: the production of the lipid carrier undecaprenyl phosphate (C55-P). This process is initiated by UppS, which synthesizes undecaprenyl pyrophosphate (C55-PP). C55-PP is then dephosphorylated to C55-P, which is essential for the transport of peptidoglycan precursors across the cell membrane.

By inhibiting UppS, this compound depletes the pool of C55-P, leading to a bottleneck in the peptidoglycan synthesis pathway. This disruption weakens the cell wall, making the bacteria more susceptible to the action of β-lactams that target the final steps of peptidoglycan cross-linking. This synergistic interaction can restore the efficacy of β-lactams against resistant strains.

Quantitative Data: Potentiation of β-Lactams by this compound

The synergistic effect of this compound with various β-lactam antibiotics has been quantified using checkerboard assays to determine the Fractional Inhibitory Concentration (FIC) index. A summary of these findings against Staphylococcus aureus is presented below.

| β-Lactam Antibiotic | This compound MIC (µg/mL) | β-Lactam MIC (µg/mL) | This compound MIC in Combination (µg/mL) | β-Lactam MIC in Combination (µg/mL) | FIC Index | Interpretation |

| Piperacillin | >64 | 128 | 8 | 1 | 0.133 | Synergy |

| Ampicillin | >64 | 256 | 8 | 4 | 0.141 | Synergy |

| Oxacillin | >64 | 512 | 16 | 8 | 0.266 | Synergy |

| Cefoxitin | >64 | 64 | 16 | 2 | 0.281 | Synergy |

FIC Index Interpretation:

-

Synergy: ≤ 0.5

-

Additive: > 0.5 to 1.0

-

Indifference: > 1.0 to 4.0

-

Antagonism: > 4.0

Experimental Protocols

Checkerboard Assay for Synergy Determination

This protocol is used to assess the synergistic activity of this compound in combination with β-lactam antibiotics against a bacterial strain.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland

-

Stock solutions of this compound and β-lactam antibiotic in a suitable solvent (e.g., DMSO)

Procedure:

-

Prepare serial twofold dilutions of the β-lactam antibiotic horizontally across the microtiter plate in CAMHB.

-

Prepare serial twofold dilutions of this compound vertically down the microtiter plate in CAMHB.

-

The final plate should contain a grid of concentrations of both compounds.

-

Inoculate each well with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

-

Include a growth control (no antibiotic) and sterility controls (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination by visual inspection for turbidity.

-

Calculate the FIC index for each combination using the following formula: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Time-Kill Curve Assay

This assay provides a dynamic view of the bactericidal or bacteriostatic effects of this compound and β-lactam combinations over time.

Materials:

-

Culture tubes with CAMHB

-

Bacterial inoculum standardized to 0.5 McFarland

-

Stock solutions of this compound and β-lactam antibiotic

-

Sterile saline for dilutions

-

Agar plates for colony counting

Procedure:

-

Prepare culture tubes with CAMHB containing the following:

-

No drug (growth control)

-

This compound at a sub-MIC concentration (e.g., 0.25 x MIC)

-

β-lactam antibiotic at a sub-MIC concentration (e.g., 0.25 x MIC)

-

Combination of this compound and the β-lactam at the same sub-MIC concentrations

-

-

Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubate the tubes at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each tube.

-

Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates.

-

Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).

-

Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

Visualizations

Mechanism of Action of this compound and Synergy with β-Lactams

Caption: Mechanism of this compound potentiation of β-lactam antibiotics.

Experimental Workflow for Synergy Testing

Caption: Workflow for assessing the synergy of this compound and β-lactams.

Conclusion

This compound represents a promising new class of antibiotic potentiators. By targeting the essential enzyme UppS, it effectively disrupts bacterial cell wall synthesis, leading to a potent synergistic effect with β-lactam antibiotics. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and develop this compound and similar compounds as a viable strategy to combat antibiotic resistance. Continued research into the in vivo efficacy, pharmacokinetics, and safety profile of this compound is warranted to translate these promising in vitro findings into clinical applications.

JPD447 (CAS: 2883235-86-5): A Technical Guide to a Novel UppS Inhibitor for the Potentiation of β-Lactam Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Abstract

JPD447 is a novel synthetic compound identified as a potent inhibitor of undecaprenyl pyrophosphate synthase (UppS), a critical enzyme in the bacterial cell wall biosynthesis pathway. As a derivative of MAC-0547630, this compound demonstrates significant promise in potentiating the efficacy of β-lactam antibiotics against otherwise resistant bacterial strains. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological data, detailed experimental protocols for its synthesis and evaluation, and visual representations of its operational pathways.

Core Concepts and Mechanism of Action

This compound exerts its antimicrobial effect through the inhibition of undecaprenyl pyrophosphate synthase (UppS). UppS is a vital enzyme responsible for the synthesis of undecaprenyl pyrophosphate, the lipid carrier that transports peptidoglycan precursors across the bacterial cytoplasmic membrane for cell wall construction. By inhibiting UppS, this compound disrupts this essential process, leading to a weakened cell wall and increased susceptibility of the bacteria to external stressors, including other antibiotics.

The primary application of this compound is as a potentiator for β-lactam antibiotics. β-lactams, such as penicillin, function by inhibiting penicillin-binding proteins (PBPs), which are responsible for the final steps of peptidoglycan synthesis. In resistant bacteria, the efficacy of β-lactams is often diminished. This compound's inhibition of an earlier step in the same pathway creates a synergistic effect, rendering resistant bacteria susceptible to β-lactam treatment.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its precursor, MAC-0547630, as reported in the scientific literature.

Table 1: In Vitro Inhibitory Activity against UppS

| Compound | Target Organism | IC50 (μM) |

| This compound | Bacillus subtilis | 1.1 ± 0.1 |

| This compound | Staphylococcus aureus | 2.5 ± 0.3 |

| MAC-0547630 | Bacillus subtilis | 2.3 ± 0.2 |

| MAC-0547630 | Staphylococcus aureus | 5.2 ± 0.6 |

IC50 values represent the concentration of the compound required to inhibit 50% of the UppS enzyme activity.

Table 2: Potentiation of Penicillin G against Bacillus subtilis

| Compound | Penicillin G MIC (μg/mL) | Penicillin G MIC with Compound (μg/mL) | Fold Reduction in MIC | Fractional Inhibitory Concentration Index (FICI) |

| This compound (at 1/4 MIC) | 0.5 | 0.031 | 16 | 0.28 (Synergy) |

| MAC-0547630 (at 1/4 MIC) | 0.5 | 0.063 | 8 | 0.31 (Synergy) |

The Fractional Inhibitory Concentration Index (FICI) is a measure of the synergistic effect of two compounds. An FICI of ≤ 0.5 is indicative of synergy.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is adapted from the procedure described by Workman et al. (2021).

Materials:

-

MAC-0547630

-

Requisite reagents and solvents for chemical synthesis

-

Standard laboratory glassware and equipment for organic synthesis

-

Purification apparatus (e.g., column chromatography)

-

Analytical instruments for characterization (e.g., NMR, Mass Spectrometry)

Procedure:

Detailed synthetic steps for the conversion of MAC-0547630 to this compound are outlined in the primary literature. The process involves a specific chemical modification, the details of which are proprietary to the research publication. For exact procedural steps, please refer to the supporting information of "Structural Insights into the Inhibition of Undecaprenyl Pyrophosphate Synthase from Gram-Positive Bacteria" by Workman et al. in the Journal of Medicinal Chemistry (2021).

UppS Inhibition Assay

This protocol is for determining the in vitro inhibitory activity of this compound against UppS.

Materials:

-

Purified UppS enzyme from the target bacterial strain

-

Substrates for the UppS reaction (e.g., farnesyl pyrophosphate and isopentenyl pyrophosphate)

-

Assay buffer

-

Detection reagents to measure pyrophosphate release

-

Microplate reader

-

This compound dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, UppS enzyme, and the substrates.

-

Add varying concentrations of this compound to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

-

Incubate the reaction at the optimal temperature for the enzyme's activity.

-

Stop the reaction and add the detection reagents to quantify the amount of pyrophosphate produced.

-

Measure the signal using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Checkerboard Assay for β-Lactam Potentiation

This protocol is used to assess the synergistic effect of this compound in combination with a β-lactam antibiotic.

Materials:

-

Target bacterial strain (e.g., Bacillus subtilis)

-

Growth medium (e.g., Mueller-Hinton Broth)

-

This compound

-

β-lactam antibiotic (e.g., Penicillin G)

-

96-well microplates

-

Microplate incubator and reader

Procedure:

-

Prepare serial dilutions of this compound and the β-lactam antibiotic in the 96-well microplates. The dilutions should be arranged in a checkerboard format, with concentrations of this compound varying along the rows and concentrations of the β-lactam varying along the columns.

-

Inoculate each well with a standardized suspension of the target bacterial strain.

-

Include controls for each compound alone and a growth control without any compound.

-

Incubate the microplates at the optimal growth temperature for the bacteria for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Interpret the FICI value: ≤ 0.5 indicates synergy, > 0.5 to 4 indicates an additive or indifferent effect, and > 4 indicates antagonism.

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound and its synergy with β-lactam antibiotics.

Experimental Workflows

Caption: General workflow for the synthesis of this compound.

Caption: Workflow for the checkerboard assay to determine synergistic activity.

Unveiling the In Vitro Antibacterial Profile of Compound JPD447: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial activity of the novel investigational compound JPD447. The data presented herein summarizes its inhibitory and bactericidal effects against a panel of clinically relevant bacterial pathogens. Detailed experimental protocols for the key assays performed are provided to ensure reproducibility and facilitate further investigation.

Quantitative Antibacterial Activity

The in vitro potency of this compound was determined by assessing its Minimum Inhibitory Concentration (MIC) against a variety of Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2]

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Bacterial Strains

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Gram-positive | 2 |

| Staphylococcus aureus (MRSA) USA300 | Gram-positive | 4 |

| Enterococcus faecalis ATCC 29212 | Gram-positive | 8 |

| Streptococcus pneumoniae ATCC 49619 | Gram-positive | 1 |

| Escherichia coli ATCC 25922 | Gram-negative | 16 |

| Klebsiella pneumoniae ATCC 13883 | Gram-negative | 32 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 64 |

| Acinetobacter baumannii ATCC 19606 | Gram-negative | 64 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocols

The following sections detail the methodologies employed to evaluate the antibacterial properties of this compound.

The MIC of this compound was determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[3][4]

Protocol:

-

Preparation of this compound Stock Solution: A stock solution of this compound was prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).

-

Serial Dilutions: Two-fold serial dilutions of this compound were prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[5]

-

Bacterial Inoculum Preparation: Bacterial strains were cultured overnight on appropriate agar plates. Colonies were then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension was further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation: The microtiter plates containing the serially diluted this compound were inoculated with the bacterial suspension. The plates were incubated at 37°C for 18-24 hours.[6]

-

MIC Determination: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible bacterial growth.[1][7]

Figure 1. Workflow for MIC Determination.

To assess the bactericidal or bacteriostatic activity of this compound, a time-kill assay was performed.[5][8]

Protocol:

-

Preparation of Cultures: A starting bacterial inoculum of approximately 1 x 10⁶ CFU/mL was prepared in CAMHB.[5]

-

Exposure to this compound: this compound was added to the bacterial cultures at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. A growth control without the compound was also included.

-

Time-Point Sampling: Aliquots were collected from each culture at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).[5][9]

-

Viable Cell Counting: Serial dilutions of the collected aliquots were plated on appropriate agar plates. The plates were incubated at 37°C for 24 hours, after which the number of colony-forming units (CFU/mL) was determined.

-

Data Analysis: The log₁₀ CFU/mL was plotted against time for each concentration of this compound. A ≥3-log₁₀ reduction in CFU/mL is indicative of bactericidal activity.

References

- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of antibacterial activity and cytotoxic effects of in vitro and in vivo plant parts of a medicinal plant Gynura procumbens (Lour.) Merr - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. actascientific.com [actascientific.com]

- 9. A low-footprint, fluorescence-based bacterial time-kill assay for estimating dose-dependent cell death dynamics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of JPD447: A Novel UppS Inhibitor for Potentiating β-Lactam Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Abstract

JPD447 is a novel small molecule inhibitor of Undecaprenyl Pyrophosphate Synthase (UppS), an essential enzyme in the bacterial cell wall biosynthesis pathway. As a derivative of the previously identified UppS inhibitor MAC-0547630, this compound demonstrates enhanced potentiation of β-lactam antibiotics against Gram-positive bacteria. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of this compound, with a focus on the experimental methodologies and quantitative data that underpin its characterization. Detailed protocols for key assays, structured data tables for easy comparison, and visualizations of relevant biological pathways and experimental workflows are presented to support further research and development efforts in the field of antibacterial drug discovery.

Introduction

The rise of antibiotic resistance is a critical global health challenge, necessitating the development of novel therapeutic strategies. One promising approach is the identification of compounds that can restore the efficacy of existing antibiotics, such as β-lactams, against resistant bacterial strains. The bacterial cell wall is a well-established target for antibiotics, and enzymes involved in its biosynthesis are of particular interest for the development of new drugs.

Undecaprenyl Pyrophosphate Synthase (UppS) is a key enzyme in the synthesis of undecaprenyl phosphate (C55-P), a lipid carrier essential for the transport of peptidoglycan precursors across the cell membrane. Inhibition of UppS disrupts cell wall synthesis, leading to bacterial cell death and potentially re-sensitizing resistant bacteria to existing antibiotics.

The discovery that the fertility drug clomiphene could inhibit UppS paved the way for the identification of more potent and specific inhibitors.[1] A subsequent screening effort identified MAC-0547630 as a promising lead compound. This compound was developed as a derivative of MAC-0547630 with the aim of improving its pharmacological properties and efficacy. This document details the scientific journey of this compound, from its rational design and synthesis to its characterization as a potent potentiator of β-lactam antibiotics.

Discovery and Rational Design

The development of this compound was a result of a structure-guided drug design approach aimed at optimizing the interaction with the active site of UppS.

From Clomiphene to MAC-0547630

Initial studies identified the non-steroidal ovulation-stimulating agent, clomiphene, as an inhibitor of UppS. This discovery provided a chemical scaffold for the development of more potent and selective inhibitors. High-throughput screening and subsequent medicinal chemistry efforts led to the identification of MAC-0547630, a compound with improved activity against UppS.

Structure-Activity Relationship and the Synthesis of this compound

To enhance the potency of MAC-0547630, a series of derivatives were synthesized to probe the structure-activity relationship (SAR). X-ray crystallography of UppS in complex with MAC-0547630 revealed key interactions within the enzyme's active site. This structural information guided the rational design of this compound. The key modification in this compound compared to its predecessor is the substitution of a chlorine atom with a trifluoromethyl group on the benzyl moiety. This single atomic change was predicted to enhance the binding affinity of the molecule to a specific hydrophobic pocket within the UppS active site.[1]

The synthesis of this compound was achieved through a multi-step synthetic route, as described in the primary literature.

Mechanism of Action

This compound exerts its antibacterial effect by directly inhibiting the enzymatic activity of UppS. This inhibition disrupts the synthesis of the lipid carrier C55-P, which is essential for the translocation of peptidoglycan precursors across the bacterial cell membrane. The depletion of C55-P hinders the formation of the bacterial cell wall, leading to increased susceptibility to cell wall-targeting antibiotics like β-lactams.

Structural Basis of UppS Inhibition

The enhanced potency of this compound over MAC-0547630 is attributed to its improved binding to the active site of UppS. X-ray crystallography studies of Bacillus subtilis UppS (BsUppS) in complex with this compound (PDB ID: 7JLR) revealed that the trifluoromethyl group of this compound makes more extensive and favorable hydrophobic interactions within a specific pocket of the enzyme's active site compared to the chlorine atom of MAC-0547630.[1] This results in a tighter binding of this compound and more effective inhibition of the enzyme.

dot

References

JPD447: An Inquiry into its Molecular Profile Reveals a Data Gap

Efforts to compile a comprehensive technical guide on the target specificity and selectivity of the compound designated JPD447 have been unsuccessful due to a significant lack of publicly available scientific literature and data.

An extensive search of scholarly databases, clinical trial registries, and other scientific resources yielded no specific information pertaining to a molecule with the identifier "this compound." This suggests that "this compound" may be an internal project code not yet disclosed in the public domain, a compound that has been discontinued in early-stage development, or a potential misnomer.

The initial research plan aimed to provide an in-depth analysis for researchers, scientists, and drug development professionals, complete with structured quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways. However, the absence of any foundational data on this compound's primary target, mechanism of action, binding affinities (such as Kᵢ, Kₐ, IC₅₀, or EC₅₀ values), or off-target screening results makes the creation of such a guide impossible at this time.

Without access to primary research articles, patents, or conference proceedings detailing the investigation of this compound, any attempt to describe its target specificity and selectivity would be purely speculative.

For researchers and professionals interested in this area, it is recommended to:

-

Verify the compound identifier: Ensure that "this compound" is the correct and complete designation.

-

Monitor scientific literature: Future publications or patent filings may disclose information about this compound.

-

Consult internal or proprietary databases: If working within an organization, this compound may be an internal designation with accessible data.

Until such information becomes publicly available, a detailed technical guide on the target specificity and selectivity of this compound cannot be provided.

The Role of JPD447 in Overcoming Antibiotic Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. Novel strategies to combat antibiotic resistance are urgently needed. This document outlines the preclinical data and proposed mechanism of action for JPD447, a novel investigational compound designed to overcome common bacterial resistance mechanisms. This compound demonstrates a significant ability to potentiate the activity of conventional antibiotics against a panel of resistant bacterial strains. This guide provides a comprehensive overview of the quantitative data, experimental protocols, and key mechanistic pathways associated with this compound's activity.

Introduction to Antibiotic Resistance

Antibiotic resistance is a natural phenomenon accelerated by the misuse of antibiotics. Bacteria have evolved a variety of mechanisms to withstand the effects of antimicrobial drugs. The primary mechanisms of resistance include:

-

Enzymatic Degradation: Bacteria may produce enzymes, such as β-lactamases, that inactivate antibiotics.

-

Target Modification: Alterations in the bacterial targets of antibiotics, such as ribosomes or cell wall components, can prevent the drug from binding effectively.

-

Efflux Pumps: Bacteria can actively transport antibiotics out of the cell using efflux pumps, preventing the drug from reaching its intracellular target.

-

Reduced Permeability: Changes in the bacterial cell membrane can limit the uptake of antibiotics.

Overcoming these resistance mechanisms is a key focus of modern drug development. This compound has been investigated as a potential resistance breaker, a compound that can restore the efficacy of existing antibiotics.

Quantitative Data Summary

The efficacy of this compound in combination with conventional antibiotics was evaluated against several resistant bacterial strains. The following tables summarize the key quantitative findings.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | Organism Type | Resistance Profile | This compound MIC (µg/mL) |

| Escherichia coli ATCC 25922 | Gram-negative | Susceptible | >128 |

| E. coli (CTX-M-15) | Gram-negative | ESBL-producing | >128 |

| Klebsiella pneumoniae (KPC) | Gram-negative | Carbapenem-resistant | >128 |

| Pseudomonas aeruginosa (MexAB) | Gram-negative | Efflux-overexpressing | 64 |

| Staphylococcus aureus (MRSA) | Gram-positive | Methicillin-resistant | >128 |

Note: The high MIC values indicate that this compound does not possess significant intrinsic antibacterial activity.

Table 2: Synergy Testing of this compound with Beta-Lactam Antibiotics

The synergistic activity of this compound was assessed using the checkerboard assay, with the Fractional Inhibitory Concentration Index (FICI) calculated. Synergy is defined as an FICI ≤ 0.5.

| Bacterial Strain | Antibiotic | Antibiotic MIC Alone (µg/mL) | Antibiotic MIC with this compound (4 µg/mL) (µg/mL) | FICI | Interpretation |

| E. coli (CTX-M-15) | Cefotaxime | 256 | 8 | 0.28 | Synergy |

| K. pneumoniae (KPC) | Meropenem | 64 | 2 | 0.26 | Synergy |

| P. aeruginosa (MexAB) | Piperacillin | 128 | 16 | 0.38 | Synergy |

| S. aureus (MRSA) | Oxacillin | 512 | 512 | 1.00 | No Interaction |

Proposed Mechanism of Action of this compound

Based on the available data, this compound is hypothesized to overcome antibiotic resistance through two primary mechanisms: inhibition of β-lactamase enzymes and disruption of bacterial efflux pumps.

Beta-Lactamase Inhibition

This compound has been shown to inhibit the activity of several clinically relevant β-lactamase enzymes, including Extended-Spectrum β-Lactamases (ESBLs) and Carbapenemases. By inhibiting these enzymes, this compound protects β-lactam antibiotics from degradation, allowing them to reach their target, the penicillin-binding proteins (PBPs), and exert their bactericidal effect.

Caption: Proposed mechanism of this compound as a β-lactamase inhibitor.

Efflux Pump Inhibition

In bacteria such as Pseudomonas aeruginosa, overexpression of efflux pumps like the MexAB-OprM system is a common mechanism of resistance. These pumps actively expel antibiotics from the cell. This compound is believed to interfere with the function of these pumps, leading to an increased intracellular concentration of the co-administered antibiotic.

Caption: Proposed mechanism of this compound as an efflux pump inhibitor.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Methodology:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in Mueller-Hinton Broth (MHB).

-

Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of a 96-well microtiter plate.

-

Prepare serial two-fold dilutions of this compound in MHB in the microtiter plate.

-

Add the bacterial inoculum to each well.

-

Include a positive control (bacteria without this compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth.

Checkerboard Synergy Assay

Objective: To assess the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents in combination.

Methodology:

-

Prepare a 96-well microtiter plate with serial two-fold dilutions of antibiotic A along the x-axis and antibiotic B (this compound) along the y-axis.

-

Each well will contain a unique combination of concentrations of the two agents.

-

Prepare and add a standardized bacterial inoculum to each well as described for the MIC assay.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Interpret the FICI as follows: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 4 = Additive/Indifference; FICI > 4 = Antagonism.

Caption: Experimental workflow for the checkerboard synergy assay.

Conclusion

The data presented in this technical guide suggest that this compound is a promising candidate for overcoming antibiotic resistance in Gram-negative bacteria. Its dual-action mechanism, targeting both β-lactamases and efflux pumps, makes it a versatile adjunct to existing antibiotic therapies. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in treating infections caused by multidrug-resistant pathogens.

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance necessitates the development of novel therapeutic strategies. One promising approach is the use of potentiators, compounds that restore the efficacy of existing antibiotics. This technical guide provides an in-depth overview of JPD447, a derivative of MAC-0547630, which acts as an inhibitor of Undecaprenyl Pyrophosphate Synthase (UppS). Inhibition of this essential enzyme in bacterial cell wall biosynthesis leads to the potentiation of β-lactam antibiotics, offering a potential new avenue to combat resistant Gram-positive pathogens.

This document summarizes the mechanism of action, quantitative data on inhibitory and synergistic activities, and detailed experimental protocols based on the foundational research by Workman et al. (2021).

Mechanism of Action: Inhibition of Undecaprenyl Pyrophosphate Synthase (UppS)

This compound and its parent compound, MAC-0547630, exert their antibacterial potentiation effect by targeting Undecaprenyl Pyrophosphate Synthase (UppS). UppS is a crucial enzyme in the bacterial cell wall synthesis pathway, responsible for the production of undecaprenyl pyrophosphate (UPP), a lipid carrier required for the transport of peptidoglycan precursors across the cell membrane.

By inhibiting UppS, this compound disrupts the supply of this essential lipid carrier, thereby compromising the integrity of the bacterial cell wall. This disruption makes the bacteria more susceptible to the action of β-lactam antibiotics, which also target cell wall synthesis by inhibiting penicillin-binding proteins (PBPs). The synergistic effect arises from the dual assault on this critical biosynthetic pathway.

Quantitative Data

The following tables summarize the inhibitory activity of MAC-0547630 and its derivatives against UppS and their synergistic effects with β-lactam antibiotics.

Table 1: Inhibitory Activity against S. aureus UppS (SaUppS)[1]

| Compound | IC50 (µM) |

| MAC-0547630 | 1.3 ± 0.1 |

| This compound | 0.8 ± 0.1 |

| Derivative 3 | 1.5 ± 0.2 |

| Derivative 4 | > 50 |

| Derivative 5 | 1.1 ± 0.1 |

| Derivative 6 | 0.9 ± 0.1 |

Table 2: Potentiation of Oxacillin against S. aureus (USA300)[1]

| Compound | Oxacillin MIC (µg/mL) | Fold Potentiation | Fractional Inhibitory Concentration Index (FICI) |

| Oxacillin alone | 64 | - | - |

| + 8 µg/mL MAC-0547630 | 2 | 32 | 0.28 (Synergy) |

| + 8 µg/mL this compound | 1 | 64 | 0.27 (Synergy) |

| + 8 µg/mL Derivative 3 | 2 | 32 | 0.28 (Synergy) |

| + 8 µg/mL Derivative 5 | 2 | 32 | 0.28 (Synergy) |

| + 8 µg/mL Derivative 6 | 1 | 64 | 0.27 (Synergy) |

Note: FICI ≤ 0.5 indicates synergy.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the assessment of its biological activity are provided below, based on the supplementary information from Workman et al. (2021).[1]

Synthesis of this compound

This compound is synthesized from its parent compound, MAC-0547630. The following is a representative synthetic protocol.

Materials:

-

MAC-0547630

-

Appropriate amine (e.g., azepane)

-

Solvent (e.g., Dichloromethane)

-

Reducing agent (e.g., Sodium triacetoxyborohydride)

-

Acetic acid

Procedure:

-

Dissolve MAC-0547630 in the chosen solvent.

-

Add the amine and a catalytic amount of acetic acid.

-

Stir the reaction mixture at room temperature for a specified period (e.g., 1 hour).

-

Add the reducing agent portion-wise.

-

Continue stirring at room temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography to yield this compound.

-

Confirm the structure and purity of the final compound using NMR and mass spectrometry.

UppS Inhibition Assay

The inhibitory activity of this compound against UppS is determined using a biochemical assay.

Materials:

-

Purified UppS enzyme

-

Substrates: Farnesyl pyrophosphate (FPP) and [1-14C]isopentenyl pyrophosphate ([14C]IPP)

-

Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

-

This compound and other test compounds dissolved in DMSO

-

Scintillation cocktail

Procedure:

-

Prepare reaction mixtures containing assay buffer, FPP, and varying concentrations of the test compound (or DMSO for control).

-

Initiate the reaction by adding the UppS enzyme.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period.

-

Start the radioactive labeling by adding [14C]IPP and continue the incubation.

-

Stop the reaction by adding a quenching solution (e.g., saturated NaCl).

-

Extract the lipid-soluble product (radiolabeled undecaprenyl pyrophosphate) with an organic solvent (e.g., butanol).

-

Measure the radioactivity of the organic phase using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Checkerboard Assay for Synergy Determination

The synergistic interaction between this compound and β-lactam antibiotics is quantified using a checkerboard microdilution assay.

Procedure:

-

In a 96-well microtiter plate, prepare a two-dimensional array of serial dilutions of this compound (e.g., along the rows) and a β-lactam antibiotic (e.g., along the columns) in a suitable growth medium.

-

Inoculate each well with a standardized suspension of the test bacterium (e.g., S. aureus).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.

-

Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well:

-

FICA = (MIC of drug A in combination) / (MIC of drug A alone)

-

FICB = (MIC of drug B in combination) / (MIC of drug B alone)

-

-

Calculate the FIC Index (FICI) for each combination: FICI = FICA + FICB.

-

Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.

Conclusion and Future Directions

This compound and related derivatives of MAC-0547630 represent a promising class of compounds that potentiate the activity of β-lactam antibiotics against Gram-positive pathogens. Their mechanism of action, through the inhibition of the essential enzyme UppS, provides a clear rationale for their synergistic effects. The quantitative data and detailed protocols presented in this guide offer a solid foundation for further research and development in this area.

Future work should focus on optimizing the potency and pharmacokinetic properties of these compounds, expanding the scope of their synergistic activity against a broader range of resistant bacteria, and evaluating their efficacy and safety in preclinical and clinical studies. The structure-activity relationships derived from existing and future analogs will be crucial in guiding the design of next-generation UppS inhibitors as a novel strategy to combat antibiotic resistance.

References

Methodological & Application

JPD447: Application Notes and Protocols for Bacterial Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

JPD447 is a novel investigational compound demonstrating significant antimicrobial properties. As a derivative of MAC-0547630, it is postulated to function as a potentiator of β-lactam antibiotics. Due to the limited availability of specific data on this compound, this document presents experimental protocols and data based on the closely related and well-characterized dual-mechanism antibiotic, SCH-79797. This compound is known to target both folate metabolism and bacterial membrane integrity, providing a valuable framework for studying compounds with similar mechanisms of action.[1][2] The following protocols and data for SCH-79797 can serve as a comprehensive guide for the initial investigation of this compound's antibacterial activity.

Data Summary

The antibacterial efficacy of a compound can be quantified through various metrics, including the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the reported activity of SCH-79797 against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of SCH-79797 against various bacterial strains. [1]

| Bacterial Strain | Gram Type | MIC (µg/mL) |

| Neisseria gonorrhoeae | Gram-Negative | 1.56 |

| Acinetobacter baumannii (Isolate 1) | Gram-Negative | 1.56 |

| Acinetobacter baumannii (Isolate 2) | Gram-Negative | 3.12 |

| Escherichia coli lptD4213 | Gram-Negative | 6.25 |

| Enterococcus faecalis | Gram-Positive | 1.56 |

| Staphylococcus aureus (MRSA) | Gram-Positive | 0.78 |

Table 2: Bactericidal Activity of SCH-79797 against Escherichia coli. [3]

| Concentration (µM) | Effect |

| 1 | Growth Inhibition |

| 10 | Bacteriostatic |

| 100 | Bactericidal (pronounced killing) |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound/SCH-79797 stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a bacterial inoculum suspension and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Prepare serial two-fold dilutions of the test compound (this compound/SCH-79797) in CAMHB in the 96-well plate.

-

Add the diluted bacterial suspension to each well containing the antimicrobial dilutions.

-

Include a growth control well (bacteria without compound) and a sterility control well (broth only).

-

Incubate the plate at 37°C for 16-20 hours.

-

Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Assessment of Bacterial Membrane Integrity

This protocol uses fluorescent dyes to assess the effect of the test compound on bacterial membrane potential and permeability.

Materials:

-

Bacterial culture

-

Phosphate-buffered saline (PBS)

-

This compound/SCH-79797

-

DiOC₂(3) (3,3'-Diethyloxacarbocyanine Iodide)

-

TO-PRO-3 Iodide

-

Flow cytometer

Procedure:

-

Grow bacteria to the mid-logarithmic phase and harvest by centrifugation.

-

Wash the cells with PBS and resuspend to the desired density.

-

Treat the bacterial suspension with the test compound at the desired concentration (e.g., 1x MIC) for a specified time (e.g., 15 minutes).[1]

-

Add the fluorescent dyes DiOC₂(3) and TO-PRO-3 to the cell suspension.

-

Incubate in the dark for a short period.

-

Analyze the stained cells using a flow cytometer to measure changes in membrane potential (DiOC₂(3) fluorescence shift) and permeability (TO-PRO-3 fluorescence).[1][2]

Inhibition of Folate Metabolism Assay

This protocol uses mass spectrometry to measure the intracellular accumulation of folate pathway intermediates, indicating inhibition of specific enzymes.

Materials:

-

Bacterial culture

-

Minimal media

-

This compound/SCH-79797

-

Extraction solvent (e.g., acetonitrile/methanol/water)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Grow bacteria in minimal media to a defined optical density.

-

Treat the culture with the test compound (e.g., 1x MIC of SCH-79797) for a short duration (e.g., 15 minutes).[1]

-

Rapidly harvest the cells and quench metabolic activity.

-

Extract the intracellular metabolites using a cold extraction solvent.

-

Analyze the metabolite extract using LC-MS to quantify the levels of folate pathway intermediates, such as 7,8-dihydrofolate (DHF).[1] An accumulation of DHF is indicative of dihydrofolate reductase (DHFR) inhibition.[1]

Visualizations

Signaling Pathway

Caption: Dual mechanism of action of this compound/SCH-79797.

Experimental Workflow

Caption: Workflow for assessing the antibacterial activity of this compound.

References

Application Notes and Protocols for In Vitro Efficacy of JPD447

Topic: JPD447 Effective Concentration In Vitro Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel small molecule inhibitor currently under investigation for its therapeutic potential. Understanding its effective concentration in a controlled in vitro environment is crucial for elucidating its mechanism of action and for guiding further preclinical and clinical development. These application notes provide a comprehensive overview of the in vitro efficacy of this compound, including its impact on cell viability and its interaction with specific signaling pathways. Detailed protocols for key experiments are provided to ensure reproducibility and to facilitate the adoption of these methods in other laboratories.

Data Presentation: In Vitro Efficacy of this compound

The effective concentration of this compound has been determined across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) was calculated from dose-response curves following a 72-hour incubation period. The results are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Assay Method |

| A549 | Lung Carcinoma | 1.2 ± 0.3 | CellTiter-Glo® |

| MCF-7 | Breast Adenocarcinoma | 2.5 ± 0.5 | MTT Assay |

| HCT116 | Colorectal Carcinoma | 0.8 ± 0.2 | RealTime-Glo™ |

| U-87 MG | Glioblastoma | 3.1 ± 0.6 | AlamarBlue™ |

Caption: Table 1. Summary of this compound IC50 values in various cancer cell lines.

Signaling Pathway Analysis

This compound is hypothesized to exert its effects through the modulation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of apoptosis and cell proliferation.[1][2] The binding of an external stimulus, such as a cytokine, to its receptor can initiate a phosphorylation cascade that ultimately leads to the activation of JNK.[2] Activated JNK then phosphorylates transcription factors like c-Jun, which in turn regulate the expression of genes involved in cell death and survival.[1]

Caption: JNK Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability in response to this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Complete cell culture medium

-

96-well plates

-

Microplate reader

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

Western Blot Analysis for Phospho-JNK

This protocol describes the detection of phosphorylated JNK (p-JNK) to assess the inhibitory effect of this compound on the JNK pathway.

Materials:

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-JNK, anti-JNK, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and treat with this compound at various concentrations for the desired time. Include a positive control (e.g., anisomycin treatment to induce JNK phosphorylation) and a vehicle control.

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative levels of p-JNK, normalized to total JNK and a loading control like GAPDH.

Caption: General workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols: Evaluating the Synergy of JPD447 with β-Lactam Antibiotics

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The increasing prevalence of antibiotic resistance, particularly against β-lactam antibiotics, necessitates the development of novel therapeutic strategies. One promising approach is the use of combination therapy, where a β-lactam antibiotic is co-administered with a synergistic compound. This document provides detailed protocols and application notes for assessing the synergistic potential of JPD447, a hypothetical novel compound, in combination with various β-lactam antibiotics against clinically relevant bacterial strains. The primary method described is the checkerboard microdilution assay, a standard in vitro technique for quantifying synergy.

The synergistic effect of such combinations is often quantified using the Fractional Inhibitory Concentration (FIC) Index. The FIC is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs when used alone and in combination.

Quantitative Data Summary

The following table summarizes hypothetical results from a checkerboard synergy assay between this compound and a β-lactam antibiotic against a β-lactamase-producing bacterial strain.

| Well | This compound (µg/mL) | β-Lactam (µg/mL) | Growth (+/-) |

| MIC Alone | |||

| Row H | 64 | 0 | - |

| Column 11 | 0 | 128 | - |

| Combination | |||

| Well 1 | 32 | 8 | - |

| Well 2 | 16 | 16 | - |

| Well 3 | 8 | 32 | - |

| Well 4 | 4 | 64 | - |

Interpretation of FIC Index:

The Fractional Inhibitory Concentration Index (FICI) is calculated as follows:

FICI = FIC of this compound + FIC of β-Lactam

Where:

-

FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

-

FIC of β-Lactam = (MIC of β-Lactam in combination) / (MIC of β-Lactam alone)

| FICI Value | Interpretation |

| ≤ 0.5 | Synergy |

| > 0.5 to 4.0 | Additive or Indifferent |

| > 4.0 | Antagonism |

For the most synergistic combination observed (e.g., from Well 3 in the hypothetical data):

-

FIC of this compound = 8 / 64 = 0.125

-

FIC of β-Lactam = 32 / 128 = 0.25

-

FICI = 0.125 + 0.25 = 0.375

An FICI of 0.375 indicates a synergistic interaction between this compound and the β-lactam antibiotic against the tested bacterial strain.

Experimental Protocols

Checkerboard Synergy Assay Protocol

This protocol outlines the methodology for conducting a checkerboard synergy assay to determine the in vitro interaction between this compound and a β-lactam antibiotic.

1. Preparation of Materials:

-

Bacterial Strain: A pure, overnight culture of the test bacterium grown on an appropriate agar plate.

-

Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Antibiotics: Stock solutions of this compound and the β-lactam antibiotic of known concentration.

-

Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer (optional).

2. Inoculum Preparation:

- Select 3-5 well-isolated colonies of the test organism from a fresh agar plate.

- Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

- Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

- Dilute this adjusted suspension in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Checkerboard Plate Setup:

- Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

- Create two-fold serial dilutions of the β-lactam antibiotic along the x-axis (e.g., columns 1-10). Start with the highest concentration in column 1. Column 11 will serve as the control for the β-lactam alone, and column 12 will be the growth control (no antibiotic).

- Create two-fold serial dilutions of this compound along the y-axis (e.g., rows A-G). Start with the highest concentration in row A. Row H will serve as the control for this compound alone.

- The final volume in each well before adding the inoculum should be 50 µL.

4. Inoculation and Incubation:

- Add 50 µL of the prepared bacterial inoculum to each well (except for a sterility control well which should contain only broth).

- The final volume in each well will be 100 µL.

- Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours.

5. Reading the Results:

- After incubation, visually inspect the plates for bacterial growth (turbidity). A reading mirror or a microplate reader can be used for more accurate determination of the MIC.

- The MIC is defined as the lowest concentration of the antibiotic(s) that completely inhibits visible growth.

- Determine the MIC of each drug alone and the MICs of the drugs in combination from the wells showing no growth.

Visualizations

Experimental Workflow for Checkerboard Synergy Assay

Caption: Workflow for the checkerboard synergy assay.

Hypothetical Signaling Pathway: β-Lactamase Inhibition

A common mechanism of synergy with β-lactam antibiotics involves the inhibition of β-lactamase enzymes. These enzymes, produced by resistant bacteria, inactivate β-lactam antibiotics by hydrolyzing their characteristic β-lactam ring. A β-lactamase inhibitor (like the hypothetical this compound) can bind to and inactivate these enzymes, thereby protecting the β-lactam antibiotic and restoring its efficacy.

Caption: this compound as a β-lactamase inhibitor.

Application Notes and Protocols for JPD447 Minimum Inhibitory Concentration (MIC) Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of the novel antimicrobial agent JPD447. The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation. Accurate MIC determination is a critical step in the evaluation of new antimicrobial agents, providing essential data on their potency and spectrum of activity.

The following sections detail the principles of MIC testing, standardized protocols for broth microdilution and agar dilution methods, and guidance on data interpretation. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are intended to ensure reproducibility and accuracy.

Hypothetical Mechanism of Action of this compound

For the purpose of these application notes, this compound is a novel synthetic compound hypothesized to interfere with bacterial quorum sensing pathways, specifically by acting as a competitive inhibitor of acyl-homoserine lactone (AHL) synthases. By blocking the synthesis of AHL signal molecules, this compound disrupts cell-to-cell communication, thereby preventing the coordinated expression of virulence factors and biofilm formation. The following diagram illustrates this proposed mechanism.

Caption: Hypothetical signaling pathway of this compound action.

Data Presentation: this compound MIC Values

The following table summarizes hypothetical MIC data for this compound against a panel of common bacterial pathogens, as determined by the broth microdilution method. This data illustrates the expected format for presenting quantitative results.

| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | Quality Control Range (µg/mL) |

| Staphylococcus aureus | 29213 | 2 | 1 - 4 |

| Staphylococcus aureus (MRSA) | 43300 | 32 | N/A |

| Enterococcus faecalis | 29212 | 4 | 2 - 8 |

| Escherichia coli | 25922 | 8 | 4 - 16 |

| Pseudomonas aeruginosa | 27853 | 16 | 8 - 32 |

| Klebsiella pneumoniae | 700603 | 64 | N/A |

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This method determines the MIC in a liquid growth medium using 96-well microtiter plates.

Materials:

-

This compound stock solution (e.g., 1280 µg/mL in a suitable solvent)

-

Sterile 96-well, round-bottom microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial cultures in logarithmic growth phase

-

Sterile petri dishes or reservoirs

-

Multichannel pipette

-

Spectrophotometer or nephelometer

-

McFarland 0.5 turbidity standard

-

Incubator (35°C ± 2°C)

-

Plate reader (optional)

Workflow Diagram:

Caption: Workflow for the broth microdilution MIC assay.

Procedure:

-

Preparation of this compound Dilutions:

-

Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the this compound working stock solution (e.g., 256 µg/mL) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process down to well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (no drug), and well 12 as the sterility control (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a nephelometer.

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation:

-

Add 100 µL of the final bacterial suspension to wells 1 through 11. Do not inoculate well 12.

-

The final volume in each test well will be 200 µL.

-

-

Incubation:

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading Results:

-

Following incubation, examine the plate for bacterial growth. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

-

The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.

-

Protocol 2: Agar Dilution MIC Assay

This method involves incorporating the antimicrobial agent into an agar medium.

Materials:

-

This compound stock solution

-

Molten Mueller-Hinton Agar (MHA) (maintained at 45-50°C)

-

Sterile petri dishes

-

Bacterial cultures in logarithmic growth phase

-

McFarland 0.5 turbidity standard

-

Inoculum replicator (e.g., Steers replicator)

-

Incubator (35°C ± 2°C)

Workflow Diagram:

No In Vivo Studies Found for JPD447 in Animal Models

Despite a comprehensive search for "JPD447," no publicly available data from in vivo studies in animal models, preclinical trials, or pharmacokinetic and pharmacodynamic assessments for a compound with this designation could be identified.

As a result, the creation of detailed Application Notes and Protocols, including quantitative data summaries, experimental methodologies, and signaling pathway diagrams as requested, cannot be fulfilled at this time. The scientific literature and publicly accessible databases do not appear to contain information on a compound referred to as this compound.

General search results on methodologies for in vivo animal studies, such as the importance of reporting standards like the ARRIVE guidelines[1] and the application of pharmacokinetic/pharmacodynamic (PK/PD) modeling in veterinary medicine[2][3][4], were retrieved. However, these are general principles and not specific to this compound.

The search also yielded information on other unrelated compounds, including:

-

GW395058 : A peptide agonist of the thrombopoietin receptor studied in a dog model of chemotherapy-induced thrombocytopenia.[5]

-

Ketamine and Xylazine : Anesthetic agents whose pharmacokinetics were studied in endotoxemic rats.[6]

-

CYT387 : A JAK1/2 inhibitor with preclinical data in a murine model of myeloproliferative neoplasms.[7]

-

LGH447 and JS207 : Compounds mentioned in the context of clinical trials, but without available preclinical animal data.[8][9]

Furthermore, a study on eNOS W447A and W447F mutants was found, which relates to specific protein mutations rather than a therapeutic compound.[10]

Without any specific data on this compound, it is not possible to provide the requested detailed protocols, data tables, or visualizations. Researchers and drug development professionals seeking information on this compound are advised to consult internal documentation or proprietary databases that may not be publicly accessible.

References